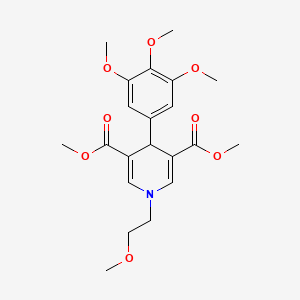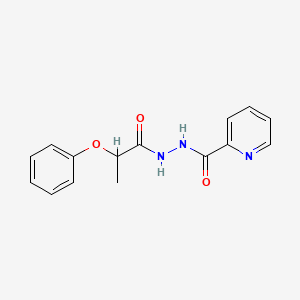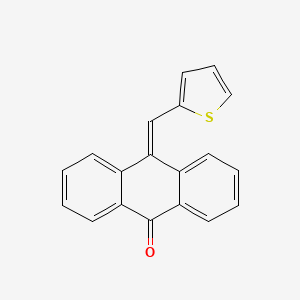
Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-méthoxyéthyl)-4-(3,4,5-triméthoxyphényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques. Ce composé appartient à la classe des dihydropyridines, qui se caractérise par un cycle à six chaînons contenant un atome d'azote et cinq atomes de carbone. La présence de plusieurs groupes méthoxy et de fonctions esters rend ce composé particulièrement intéressant pour diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(2-méthoxyéthyl)-4-(3,4,5-triméthoxyphényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique généralement un processus en plusieurs étapes. Une méthode courante est la synthèse de Hantzsch de la dihydropyridine, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'ammoniac ou d'un sel d'ammonium. Les conditions de réaction incluent souvent :
Solvant : Éthanol ou méthanol
Température : Conditions de reflux (environ 78-80 °C pour l'éthanol)
Catalyseurs : Catalyseurs acides comme l'acide acétique ou l'acide p-toluènesulfonique
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés permet un contrôle précis des conditions de réaction, ce qui minimise le risque de réactions secondaires et d'impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-méthoxyéthyl)-4-(3,4,5-triméthoxyphényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle subit diverses réactions chimiques, notamment :
Oxydation : Le cycle dihydropyridine peut être oxydé pour former des dérivés de la pyridine.
Réduction : Les réactions de réduction peuvent convertir les groupes esters en alcools.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄) ou borohydrure de sodium (NaBH₄).
Substitution : Réactifs nucléophiles comme le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt).
Principaux produits
Oxydation : Dérivés de la pyridine
Réduction : Dérivés alcooliques
Substitution : Divers dérivés de la dihydropyridine substitués
Applications de la recherche scientifique
Le 1-(2-méthoxyéthyl)-4-(3,4,5-triméthoxyphényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Recherché pour son utilisation potentielle dans le développement de médicaments, en particulier dans le traitement des maladies cardiovasculaires.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-(2-méthoxyéthyl)-4-(3,4,5-triméthoxyphényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour moduler les canaux calciques, qui jouent un rôle crucial dans divers processus physiologiques. En se liant à ces canaux, le composé peut influencer le flux d'ions calcium, affectant ainsi la contraction musculaire, la libération de neurotransmetteurs et d'autres fonctions cellulaires.
Applications De Recherche Scientifique
3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cardiovascular and neuroprotective therapies.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 3,5-DIMETHYL 1-(2-METHOXYETHYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with calcium channels, modulating their activity and thereby exerting effects on cardiovascular function. The compound’s methoxy groups and dihydropyridine ring play crucial roles in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Nifédipine : Un autre dérivé de la dihydropyridine utilisé comme bloqueur des canaux calciques.
Amlodipine : Une dihydropyridine bien connue utilisée dans le traitement de l'hypertension et de l'angine de poitrine.
Felodipine : Structure et fonction similaires, utilisées pour les affections cardiovasculaires.
Unicité
Le 1-(2-méthoxyéthyl)-4-(3,4,5-triméthoxyphényl)-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle se distingue par sa combinaison unique de groupes méthoxy et esters, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C21H27NO8 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO8/c1-25-8-7-22-11-14(20(23)29-5)18(15(12-22)21(24)30-6)13-9-16(26-2)19(28-4)17(10-13)27-3/h9-12,18H,7-8H2,1-6H3 |
Clé InChI |
ZTANWILATQPWBC-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)
![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)
![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)


![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
